Cocaethylene

Catalog No.
S586589
CAS No.
529-38-4
M.F
C18H23NO4
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cocaethylene

CAS Number

529-38-4

Product Name

Cocaethylene

IUPAC Name

ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3

InChI Key

NMPOSNRHZIWLLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3

Synonyms

benzoylecgonine ethyl ester, coca-ethylene, cocaethylene, ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ethylcocaine

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1OC(=O)C3=CC=CC=C3

Marker of Concurrent Cocaine and Alcohol Use

One of the primary applications of cocaethylene in research is as a marker for concurrent cocaine and alcohol use. Identifying this specific metabolite in biological samples like blood or urine provides a strong indication that an individual has recently consumed both substances []. This information is valuable for:

  • Epidemiological studies: Estimating the prevalence of combined cocaine and alcohol use within specific populations [].
  • Clinical assessments: Assisting healthcare professionals in identifying individuals at risk of health complications associated with co-using cocaine and alcohol [].

Investigating Increased Cardiotoxicity

Research suggests that cocaethylene may be significantly more cardiotoxic (damaging to the heart) than cocaine alone []. Studies have shown that cocaethylene can:

  • Increase heart rate and blood pressure to a greater extent than cocaine [].
  • Be over 10 times more cardiotoxic than cocaine in animal models [, ].

Cocaethylene, also known as ethylbenzoylecgonine, is a psychoactive compound formed in the liver when cocaine and ethanol are consumed simultaneously. It is an ethyl ester of benzoylecgonine, which makes it structurally similar to cocaine, the methyl ester of the same compound. Cocaethylene was first synthesized in 1885 and has been recognized for its unique properties since the late 20th century, particularly in relation to its formation from the concurrent use of cocaine and alcohol .

Cocaethylene acts similarly to cocaine by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters, resulting in feelings of euphoria, alertness, and increased heart rate []. However, cocaethylene is believed to be more potent than cocaine at inhibiting reuptake, leading to a more intense and potentially dangerous high [].

Cocaethylene poses significant health risks:

  • Increased Toxicity: Studies suggest that cocaethylene can be 18-25 times more toxic than cocaine alone []. This can lead to a heightened risk of seizures, heart attack, stroke, and even sudden death [].
  • Liver Damage: Both cocaine and alcohol can damage the liver, and cocaethylene further exacerbates this effect by putting additional strain on this vital organ [].
  • Prolonged Effects: Cocaethylene has a longer half-life than cocaine, meaning it stays in the system for a longer period, potentially leading to extended negative effects [].

The formation of cocaethylene occurs through a specific metabolic reaction known as transesterification. When cocaine is ingested alongside ethanol, the typical hydrolysis pathway that produces inactive metabolites (benzoylecgonine and ecgonine methyl ester) is altered. Instead, ethanol reacts with cocaine, leading to the production of cocaethylene:

Cocaine+EthanolCocaethylene+Methanol\text{Cocaine}+\text{Ethanol}\rightarrow \text{Cocaethylene}+\text{Methanol}

This reaction primarily involves the enzyme human carboxylesterase 1, which catalyzes the conversion of cocaine into cocaethylene rather than its usual metabolites .

Cocaethylene exhibits pharmacological properties similar to those of cocaine but with notable differences. It acts as a reuptake inhibitor for serotonin, norepinephrine, and dopamine, enhancing neurotransmitter activity in the brain. Cocaethylene has a higher affinity for the dopamine transporter compared to cocaine, which may lead to more intense euphoria and increased cardiotoxicity. Its half-life is significantly longer than that of cocaine—approximately 2.5 hours compared to cocaine's 38 minutes—resulting in prolonged effects .

Studies suggest that cocaethylene may also be more lethal than cocaine alone, with a substantially increased risk of sudden death associated with its use .

Cocaethylene is not synthesized through traditional laboratory methods but rather forms endogenously within the body during the metabolism of cocaine and ethanol. The key pathway involves:

  • Consumption of Cocaine and Ethanol: Both substances enter the bloodstream and are processed by the liver.
  • Transesterification Reaction: In the presence of human carboxylesterase 1, ethanol interacts with cocaine, resulting in the formation of cocaethylene.
  • Metabolism: Cocaethylene can further undergo metabolic processes, but its exact pathways remain less understood compared to those of cocaine .

Research indicates that cocaethylene interacts significantly with various neurotransmitter systems in the brain. It has been shown to inhibit dopamine reuptake more effectively than cocaine itself, potentially leading to heightened feelings of euphoria but also increased risks for cardiovascular complications . Studies have documented that plasma concentrations of cocaethylene can exceed those of cocaine in users who combine these substances, underscoring its potency and risks .

Cocaethylene can be compared to several other compounds that share structural or functional similarities:

CompoundStructure SimilarityPrimary UseUnique Characteristics
CocaineMethyl esterRecreational drugShorter half-life; direct stimulant effects
BenzoylecgonineMetabolite of cocaineMetabolite markerInactive; used primarily in drug testing
Ecgonine methyl esterMetabolite of cocaineMetabolite markerInactive; less psychoactive
EthylphenidateStructural analogAttention deficit disorderUsed therapeutically; different pharmacokinetics

Cocaethylene stands out due to its unique formation process from the combination of two widely used substances (cocaine and alcohol) and its enhanced psychoactive effects coupled with increased cardiotoxicity compared to either parent compound alone .

The historical development of cocaethylene knowledge spans over a century, beginning with its initial synthesis in 1885 according to the thirteenth edition of the Merck Index. This early synthesis preceded the understanding of its biological significance by nearly a century, as the pharmacological properties and side effects of cocaethylene were not discovered until 1979. The compound emerged into forensic and clinical prominence through the investigative work of forensic toxicologist Lee Hearn at the Dade County Medical Examiner's Office in Miami during the 1990s. During gas chromatographic-mass spectrometric analysis of cocaine-related death cases, Hearn observed a prominent peak with molecular ion mass-to-charge ratio of 317, eluting shortly after cocaine with its molecular ion of 303. This observation led to the identification of cocaethylene as a unique metabolite formed when individuals consumed both cocaine and ethanol concurrently.

The recognition of cocaethylene as a biologically formed compound represented a paradigm shift in understanding drug metabolism and polysubstance interactions. Prior to this discovery, the scientific community had not documented any instance where the human body could synthesize a new psychoactive substance from the combination of two different drugs. This discovery prompted extensive research into the enzymatic mechanisms responsible for cocaethylene formation and established the foundation for modern understanding of transesterification reactions in human metabolism.

Chemical Classification and Nomenclature

Cocaethylene belongs to the tropane alkaloid family, specifically classified as the ethyl ester of benzoylecgonine. The International Union of Pure and Applied Chemistry designation for this compound is ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. The compound carries multiple synonymous names in scientific literature, including ethylbenzoylecgonine, ethylcocaine, benzoylethylecgonin, and homococaine. The Chemical Abstracts Service registry number for cocaethylene is 529-38-4, providing a unique identifier for database searches and regulatory documentation.

The molecular formula of cocaethylene is C₁₈H₂₃NO₄, with a molecular weight of 317.39 atomic mass units. The percent composition by mass consists of carbon at 68.12%, hydrogen at 7.30%, nitrogen at 4.41%, and oxygen at 20.16%. The compound exhibits specific stereochemical properties with four chiral centers designated as 1R, 2R, 3S, and 5S, which determine its three-dimensional configuration and biological activity.

PropertyValueReference
Molecular FormulaC₁₈H₂₃NO₄
Molecular Weight317.39 amu
Carbon Content68.12%
Hydrogen Content7.30%
Nitrogen Content4.41%
Oxygen Content20.16%
Chemical Abstracts Service Number529-38-4
Melting Point109°C

Structural Relationship to Cocaine and Benzoylecgonine

The structural architecture of cocaethylene demonstrates remarkable similarity to cocaine, with the critical distinction being the substitution of an ethyl ester group for the methyl ester group present in cocaine. Both compounds share the fundamental tropane bicyclic ring system, characterized by the 8-azabicyclo[3.2.1]octane framework that defines their classification as tropane alkaloids. The benzoylecgonine backbone serves as the common structural foundation for both cocaine and cocaethylene, with the ester substituent representing the primary differentiating feature.

The transesterification process that converts cocaine to cocaethylene involves the enzymatic replacement of the methyl carboxylic ester group with an ethyl carboxylic ester group through the action of hepatic carboxylesterase enzymes. This transformation occurs when ethanol molecules interact with cocaine during hepatic metabolism, leading to the formation of cocaethylene rather than the typical hydrolysis products benzoylecgonine and ecgonine methyl ester. The reaction can be represented as cocaine plus ethanol yielding cocaethylene plus methanol under the catalytic influence of liver carboxylesterase 1.

Research has demonstrated that the structural modification from methyl to ethyl ester significantly alters the pharmacokinetic properties of the resulting compound. Studies using canine models have revealed that cocaethylene exhibits similar clearance rates and volume of distribution compared to cocaine, with clearance values of 0.79 ± 0.16 liters per minute for cocaethylene compared to 0.91 ± 0.22 liters per minute for cocaine. The volume of distribution measurements showed 2.7 ± 0.47 liters per kilogram for cocaethylene versus 2.6 ± 0.82 liters per kilogram for cocaine.

ParameterCocaineCocaethyleneReference
Clearance (L/min)0.91 ± 0.220.79 ± 0.16
Volume of Distribution (L/kg)2.6 ± 0.822.7 ± 0.47
Molecular Weight (amu)303.4317.4
Ester GroupMethylEthyl

Significance in Biochemical Research

Cocaethylene has emerged as a compound of exceptional significance in biochemical research due to its unique formation mechanism and distinct pharmacological profile. The compound serves as the sole documented example of in vivo synthesis of a psychoactive substance through the metabolic interaction of two different drugs, providing researchers with unprecedented insights into human drug metabolism and enzymatic transesterification processes. This characteristic has made cocaethylene a valuable model system for studying the mechanisms of carboxylesterase enzymes and their role in drug biotransformation.

The enzymatic pathways involved in cocaethylene formation have been extensively characterized, revealing the critical role of human carboxylesterase 1 in catalyzing the transesterification reaction. Research has demonstrated that this enzyme exhibits broad-spectrum bio-scavenging properties and plays important roles in metabolizing various endogenous esters, pharmaceutical agents, and biotoxins including organophosphate compounds. The study of cocaethylene formation has therefore contributed significantly to understanding the protective functions of carboxylesterase enzymes in human physiology.

Neurochemical research has utilized cocaethylene as a tool for investigating monoamine transporter function, particularly the dopamine, serotonin, and norepinephrine reuptake systems. Studies have revealed that cocaethylene exhibits higher affinity for dopamine transporters compared to cocaine, while demonstrating lower affinity for serotonin and norepinephrine transporters. This differential binding profile has provided researchers with valuable insights into the structure-activity relationships governing monoamine transporter selectivity and has contributed to the development of more selective pharmaceutical agents targeting these systems.

The compound has also proven valuable in pharmacokinetic research, particularly in studies examining the effects of concurrent drug administration on metabolic pathways. Research using controlled human volunteer studies has demonstrated that approximately 17% ± 6% of administered cocaine is converted to cocaethylene when ethanol is present concurrently. These findings have enhanced understanding of drug-drug interactions and have informed clinical protocols for managing patients with polysubstance use.

Human Carboxylesterase enzyme research has been significantly advanced through cocaethylene studies, revealing important characteristics of these metabolic enzymes. The research has shown that cocaethylene acts as a competitive inhibitor for the substrate binding sites on human carboxylesterase 1, leading to reduced hydrolysis rates for cocaine when both compounds are present simultaneously. This competitive inhibition mechanism has provided insights into enzyme kinetics and has implications for understanding drug metabolism in polysubstance use scenarios.

Research ApplicationKey FindingsReference
Monoamine Transporter StudiesHigher dopamine transporter affinity than cocaine
Enzyme KineticsCompetitive inhibition of carboxylesterase 1
Pharmacokinetics17% ± 6% conversion rate from cocaine
Metabolic PathwaysOnly known in vivo psychoactive synthesis
Drug InteractionsReduced cocaine hydrolysis in presence of ethanol

Structural Formula (C₁₈H₂₃NO₄)

Cocaethylene is a psychoactive compound with the molecular formula C₁₈H₂₃NO₄ [1]. It is structurally similar to cocaine, which is the methyl ester of benzoylecgonine, whereas cocaethylene is the ethyl ester of benzoylecgonine [2]. The compound contains a tropane ring system with a benzoyloxy group at the 3-position and an ethoxycarbonyl group at the 2-position [3]. The nitrogen atom of the tropane ring system is methylated, contributing to the compound's unique chemical properties [4]. Cocaethylene is formed in the human body when cocaine and ethanol coexist in the bloodstream, through a transesterification reaction catalyzed by liver carboxylesterase enzymes [2] [5].

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) name for cocaethylene is ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] [5]. This systematic name precisely describes the compound's structure, including its stereochemistry at four chiral centers [6]. Alternative names for cocaethylene include ethylbenzoylecgonine, benzoylethylecgonin, homococaine, cocaethyline, and benzoylecgonine ethyl ester [5] [7]. In chemical databases and scientific literature, cocaethylene may also be referred to as ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, which is a simplified version of its full stereochemically-defined IUPAC name [3] .

Molecular Weight and Elemental Composition

Cocaethylene has a molecular weight of 317.38 g/mol (average) or 317.162708229 g/mol (monoisotopic) [3] [6]. The elemental composition of cocaethylene is as follows: Carbon (C) 68.12%, Hydrogen (H) 7.30%, Nitrogen (N) 4.41%, and Oxygen (O) 20.16% [25]. The compound contains a total of 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms, as reflected in its molecular formula C₁₈H₂₃NO₄ [1] [7]. This composition gives cocaethylene a slightly higher molecular weight than cocaine (303.35 g/mol), due to the replacement of the methyl ester group with an ethyl ester group [2] .

Physical Properties

Melting and Boiling Points

Cocaethylene exhibits a melting point of approximately 107-109°C, with some sources reporting a range of 105-145°C for the mixed hydrate form [6] [12]. The variation in reported melting points may be attributed to differences in crystal purity, hydration state, or polymorphic forms [9]. The boiling point of cocaethylene is estimated to be around 408.8±45.0°C at standard pressure, although this is a predicted value as direct measurement is challenging due to potential thermal decomposition before reaching this temperature [7]. In its hydrochloride salt form, cocaethylene may display different thermal properties compared to the free base form [10] [12].

Solubility Parameters

Cocaethylene demonstrates limited solubility in water, with an estimated aqueous solubility of approximately 2.16 mg/mL [3]. The compound is more soluble in organic solvents, showing slight solubility in chloroform, dimethyl sulfoxide (DMSO), and ethanol [7] [12]. The predicted partition coefficient (logP) of cocaethylene is 2.53-2.64, indicating moderate lipophilicity [3]. This lipophilic character influences its distribution in biological systems and its ability to cross biological membranes [13]. The compound has a predicted pKa value of approximately 8.77 for its strongest basic group, which affects its ionization state at different pH values and consequently its solubility in aqueous media [3] [28].

Crystalline Structure Characteristics

Cocaethylene typically forms white to off-white crystalline powder in its pure state [6] [7]. The crystalline structure of cocaethylene is characterized by a monoclinic crystal system, belonging to the space group P21 [36]. This crystal structure is similar to that of cocaine but with subtle differences in molecular packing and intermolecular interactions [22]. The crystals exhibit optical activity due to the presence of multiple stereogenic centers in the molecule [27]. The crystalline form of cocaethylene contributes to its physical stability and influences its solubility and dissolution rate in various solvents [19].

Spectroscopic Properties

Mass Spectral Characteristics

Mass spectrometry of cocaethylene reveals distinctive fragmentation patterns that are valuable for its identification and characterization [14]. The protonated molecular ion [M+H]+ appears at m/z 318.17, corresponding to its molecular weight plus a proton [4] [15]. Collision-induced dissociation (CID) spectra of the protonated molecular ions show a significant fragment ion at m/z 196, which is analogous to the m/z 182 fragment observed for cocaine [15]. This difference of 14 mass units reflects the ethyl versus methyl ester distinction between the two compounds [16]. Additional characteristic fragments include those resulting from the loss of the benzoyl group and cleavages within the tropane ring system [14] [20]. High-resolution mass spectrometry can distinguish cocaethylene from its isomers and related compounds based on exact mass measurements and fragmentation patterns [14].

NMR Spectral Profile

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about cocaethylene [17]. The 1H NMR spectrum of cocaethylene shows characteristic signals for the aromatic protons of the benzoyl group in the region of 7.4-8.0 ppm [17] [21]. The tropane ring protons appear at various chemical shifts between 1.5 and 5.5 ppm, with the proton at the 3-position (adjacent to the benzoyloxy group) typically appearing as a multiplet around 5.45 ppm [17]. The N-methyl protons give a singlet at approximately 2.3 ppm, while the ethyl ester group shows a characteristic quartet (CH2) at about 4.2 ppm and a triplet (CH3) at about 1.3 ppm [17] [21]. 13C NMR spectroscopy further confirms the structure, with signals for the carbonyl carbons of the ester and benzoyl groups appearing at approximately 170 and 165 ppm, respectively [17].

IR and Raman Spectral Features

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of cocaethylene [18]. The IR spectrum of cocaethylene shows strong absorption bands for the carbonyl (C=O) stretching vibrations of the ester and benzoyl groups at approximately 1730 and 1710 cm-1, respectively [18]. The aromatic C=C stretching vibrations appear around 1600-1450 cm-1, while C-O stretching vibrations are observed in the 1300-1000 cm-1 region [18]. Raman spectroscopy of cocaethylene reveals characteristic scattering bands between 400-1700 cm-1, with key bands that can differentiate it from related compounds such as cocaine and benzoylecgonine [18]. The Raman spectrum shows distinctive bands for the C=C stretching (around 1605 cm-1), NH2 bending (around 1640 cm-1), and other molecular vibrations that are useful for forensic identification [18].

Crystallographic Analysis

X-Ray Diffraction Studies

X-ray diffraction studies have provided valuable insights into the three-dimensional structure of cocaethylene crystals [19] [36]. These studies reveal that cocaethylene crystallizes in the monoclinic space group P21, with unit cell parameters of a = 8.4533(2) Å, b = 10.2380(3) Å, and c = approximately 10 Å [36]. The asymmetric unit contains one cocaethylene molecule [19]. X-ray powder diffraction (XRPD) has also been employed to identify cocaethylene in forensic samples, as it produces a characteristic diffraction pattern that can be distinguished from those of other substances [19]. The diffraction pattern is influenced by the crystal packing arrangement and intermolecular interactions within the crystal lattice [19] [26].

Bond Lengths and Angles

Crystallographic analysis reveals specific bond lengths and angles in the cocaethylene molecule that influence its three-dimensional structure and reactivity [22]. The C-N bond lengths in the tropane ring of cocaethylene are approximately 1.46-1.47 Å, which is consistent with typical C-N single bonds [22]. The carbonyl C=O bond lengths in the ester and benzoyl groups are around 1.2 Å, characteristic of double bonds [22]. The bond angles within the tropane ring system show the expected tetrahedral geometry around sp3 hybridized carbon atoms, with angles close to 109.5° [22]. The orientation of the ethoxycarbonyl group at C2 and the benzoyloxy group at C3 are particularly important for the compound's biological activity [22] [26].

Molecular Packing and Conformational Analysis

The crystal structure of cocaethylene reveals a specific molecular packing arrangement that is stabilized by various intermolecular interactions [26] [36]. The main supramolecular motif is a one-dimensional chain stabilized by weak C-H···O contacts [36]. The molecular packing is influenced by the conformation of the ethyl group in the ethoxycarbonyl moiety, which differs from the conformation of the methyl group in cocaine [36]. In cocaethylene, the carboxylate atoms and the α-C atom are coplanar, but the methyl C atom of the ethyl group is bent by approximately 90° away from this plane [36]. This conformational difference may contribute to the distinct pharmacological properties of cocaethylene compared to cocaine [26] [36].

Stereochemistry and Isomeric Forms

Stereogenic Centers and Configuration

Cocaethylene contains four stereogenic centers located at positions C1, C2, C3, and C5 of the tropane ring system, leading to a potential of 16 different stereoisomers [31] [33]. However, not all of these isomers are stable or naturally occurring [31]. The naturally occurring form of cocaethylene has the (1R,2R,3S,5S) absolute configuration, which is specified in its full IUPAC name [1] [5]. This stereochemical configuration is crucial for its biological activity and is the same as that of naturally occurring cocaine [31] [34]. The stereochemistry at these centers determines the spatial arrangement of the benzoyloxy and ethoxycarbonyl substituents, which are key structural features of the molecule [31] [36].

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

317.16270821 g/mol

Monoisotopic Mass

317.16270821 g/mol

Heavy Atom Count

23

UNII

FJO3071W5Y

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Cocaethylene

Dates

Modify: 2023-08-15

Explore Compound Types